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molecular formula C10H18O3 B186674 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol CAS No. 135761-76-1

2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol

Cat. No. B186674
M. Wt: 186.25 g/mol
InChI Key: TXUGEISFHODXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232403B2

Procedure details

To a mixture of lithium aluminum hydride (42.5 g, 1.12 mol) in THF (1200 mL) is carefully added crude 8-ethoxycarbonylmethyl-1,4-dioxaspiro[4.5]decane (174.7 g) in THF solution (640 mL) at 0° C. under argon atmosphere. After stirring for 10 min at ambient temperature, Na2SO4-10H2O (360.9 g) is added at 0° C., and the mixture is stirred for additional 3 hours. Insoluble matter is filtered and washed with EtOAc, and the filtrate is concentrated in vacuo to afford crude 2-(1,4-dioxaspiro[4.5]dec-8-yl)ethanol (139.5 g). The crude product is used without further purification.
Quantity
42.5 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
174.7 g
Type
reactant
Reaction Step Two
Name
Quantity
640 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2SO4-10H2O
Quantity
360.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH2:12][CH:13]1[CH2:22][CH2:21][C:16]2([O:20][CH2:19][CH2:18][O:17]2)[CH2:15][CH2:14]1)=O)C>C1COCC1>[O:17]1[C:16]2([CH2:21][CH2:22][CH:13]([CH2:12][CH2:10][OH:9])[CH2:14][CH2:15]2)[O:20][CH2:19][CH2:18]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
174.7 g
Type
reactant
Smiles
C(C)OC(=O)CC1CCC2(OCCO2)CC1
Name
Quantity
640 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Na2SO4-10H2O
Quantity
360.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for additional 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Insoluble matter is filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O1CCOC12CCC(CC2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 139.5 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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